N-(1-Cyanoethyl)glycine

Description

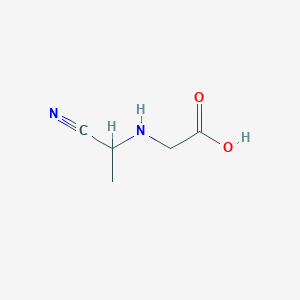

Structure

3D Structure

Properties

CAS No. |

174801-35-5 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-(1-cyanoethylamino)acetic acid |

InChI |

InChI=1S/C5H8N2O2/c1-4(2-6)7-3-5(8)9/h4,7H,3H2,1H3,(H,8,9) |

InChI Key |

PPMAGYWLFIDYEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Cyanoethyl Glycine and Its Derivatives

Direct Cyanoethylation Strategies

Direct cyanoethylation involves the direct introduction of a cyanoethyl group onto a glycine (B1666218) substrate. This can be achieved through various chemical reactions, most notably via reaction with acrylonitrile (B1666552) or through modern catalytic methods.

Reaction with Acrylonitrile

The reaction of glycine with acrylonitrile is a common method for synthesizing N-(2-Cyanoethyl)glycine. ontosight.aiwikipedia.org This process, known as cyanoethylation, typically requires a base to deprotonate the amino group of glycine, which then acts as a nucleophile, attacking the acrylonitrile molecule. wikipedia.org Acrylonitrile serves as a Michael acceptor in this reaction. wikipedia.org The reaction can be catalyzed by bases and is also performed with metal glycinates, such as those of copper, nickel, and palladium. capes.gov.br This method is utilized in both laboratory and industrial settings, with continuous flow reactors sometimes employed to optimize reaction conditions for higher yields and purity. smolecule.com

Catalytic Oxidative C-H Cyanation of Glycine Derivatives

A more recent and atom-economical approach involves the catalytic oxidative C-H cyanation of glycine derivatives. This method allows for the direct functionalization of the C(sp³)–H bond in glycine derivatives. sioc-journal.cn One reported strategy utilizes a simple copper(I) catalyst, such as copper(I) chloride, with N-fluorobenzenesulfonimide (NFSI) as an oxidant. rsc.org This reaction proceeds via a radical process under mild conditions and demonstrates a broad substrate scope. rsc.org The copper catalyst plays a dual role as both a one-electron reductant and a transition-metal catalyst. rsc.org

Multi-Step Synthetic Approaches

Multi-step syntheses provide access to a wider array of N-(1-Cyanoethyl)glycine derivatives and allow for their incorporation into more complex molecular architectures. These approaches often begin with the synthesis of a core N-substituted glycine derivative, which is then further modified.

Cyanoethylation Followed by Subsequent Transformations

In many synthetic routes, the initial cyanoethylation of glycine or its derivatives is just the first step. The resulting N-(cyanoethyl)glycine can then undergo further chemical transformations. For instance, the cyanoethyl group can serve as a protecting group that is later removed under basic conditions. wikipedia.org This strategy is particularly useful in the synthesis of oligonucleotides. wikipedia.org The N-(cyanoethyl)glycine intermediate can also be a building block for creating more complex molecules through reactions like nucleophilic substitution. smolecule.com

A general overview of a multi-step synthesis is the conversion of simple, commercially available molecules into more complex target molecules through a series of planned reactions. sathyabama.ac.in This often involves the protection of certain functional groups to prevent unwanted side reactions, followed by deprotection at a later stage.

Incorporation of this compound Moieties into Complex Scaffolds

The this compound unit is a valuable component in the construction of larger, more complex molecules such as peptide nucleic acids (PNAs). In the synthesis of PNA monomers, a cyanoethyl group can be used as a base-labile protecting group for the carboxylic acid function of the N-(2-aminoethyl)glycine backbone. researchgate.net This allows for the sequential assembly of the monomer units.

Furthermore, copper-catalyzed asymmetric cyanoalkylation of glycine derivatives has been developed to incorporate cyanoalkyl moieties into amino acids and peptides. nih.gov This method is significant for creating unnatural α-amino acids and for the late-stage functionalization of bioactive compounds, which is valuable in modern peptide synthesis and drug discovery. nih.gov The reaction can be applied to modify peptides with good yields and high stereoselectivity. researchgate.net

Green Chemistry Principles in N-Substituted Glycine Synthesis

The application of green chemistry principles to the synthesis of N-substituted glycine derivatives aims to reduce environmental impact by using safer solvents, reducing waste, and improving energy efficiency. royalsocietypublishing.org Key principles include preventing waste, maximizing atom economy, and using catalysis over stoichiometric reagents. royalsocietypublishing.org

Aqueous Media and Environmentally Benign Catalysis

The push towards "green chemistry" has led to the development of synthetic routes that minimize or eliminate the use of hazardous solvents and reagents. nih.govacs.orgresearchgate.net Synthesizing N-substituted glycine derivatives in aqueous media is a prime example of this approach. nih.govacs.orgacademie-sciences.fr

One common method for creating related N-alkylated glycine derivatives involves the reaction of an amine with chloroacetic acid in water, which serves as a green solvent. acs.org This procedure can be adapted for various alkyl amines, providing a straightforward and safe route to N-substituted glycines. nih.govacs.org For the specific class of N-cyanoethylated amino acids, a typical synthesis involves the Michael addition of an amino acid to acrylonitrile. This reaction can be performed in an aqueous solution, often with a base to facilitate the reaction, followed by acidification to precipitate the product. While this method is effective, it typically yields the N-(2-cyanoethyl) isomer due to the nature of the Michael reaction.

An alternative strategy that could yield the N-(1-cyanoethyl) isomer is a variation of the Strecker synthesis. This classic method for producing α-amino acids involves the reaction of an aldehyde, ammonia (B1221849), and a cyanide source. chemrxiv.org Adapting this to N-substituted derivatives in an environmentally friendly manner remains a topic of research interest. Another green approach involves the reaction of an amine with a glyoxylic acid ester half-acetal, which avoids the use of hazardous cyanides or monochloroacetic acid. google.com

Table 1: Comparison of Green Synthesis Parameters for N-Substituted Glycines

| Parameter | Method 1: Alkylation with Chloroacetic Acid acs.org | Method 2: Reaction with Glyoxylic Acid Derivates google.com |

|---|---|---|

| Solvent | Water | Methanol (B129727) |

| Primary Reactants | Alkyl Amine, Chloroacetic Acid | Amine, Glyoxylic Acid Ester Half-Acetal |

| Key Advantage | Utilizes water as a green solvent, simple procedure. | Avoids hazardous reagents like cyanides or monochloroacetic acid. |

| Reaction Conditions | Dropwise addition in an ice bath, stirred for 24 hours. | Reaction at 25-45°C followed by hydrogenation. |

Stereoselective Synthesis of Chiral N-Cyanoethylated Glycine Derivatives

Achieving stereoselectivity—the ability to produce a single, desired stereoisomer of a chiral molecule—is a significant challenge in chemical synthesis. For this compound, which contains a chiral center at the C1 position of the ethyl group, stereoselective synthesis is crucial for applications where specific 3D structures are required.

The synthesis of unnatural amino acid derivatives with high enantiomeric purity is often accomplished using chiral catalysts or auxiliaries. rsc.orgfrontiersin.orgorganic-chemistry.org Common strategies include the asymmetric alkylation of glycine equivalents, where a chiral phase-transfer catalyst directs the approach of the alkylating agent. organic-chemistry.org For instance, catalysts derived from cinchona alkaloids have been used for the enantioselective alkylation of N-(diphenylmethylene) glycine tert-butyl ester, achieving high enantiomeric excess. organic-chemistry.org

Another powerful technique is the stereoselective addition of radicals or nucleophiles to imines derived from glycine. chemrxiv.orgrsc.org By using a chiral sulfinyl group attached to the imine, chemists can control the facial selectivity of the addition, leading to a specific stereoisomer of the final product. chemrxiv.orgrsc.org While not documented specifically for this compound, these established methods provide a clear roadmap for its potential stereoselective synthesis. The development of chiral organocatalysts, such as those derived from BINOL, offers a robust platform for creating a wide array of chiral amino acid derivatives. rsc.orgfrontiersin.org

Table 2: Key Approaches for Stereoselective Synthesis of Amino Acid Derivatives

| Approach | Description | Example Catalyst/Auxiliary | Relevant Findings |

|---|---|---|---|

| Chiral Phase-Transfer Catalysis | Anions of glycine Schiff bases are asymmetrically alkylated using a chiral catalyst to transfer the reactant between phases. | Cinchona alkaloid-derived quaternary ammonium (B1175870) salts. organic-chemistry.org | High enantiomeric excess (94–99% ee) and good yields (82–92%) for various alkylations. organic-chemistry.org |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. | Chiral N-sulfinyl imines. chemrxiv.orgrsc.org | Visible light-promoted photoredox catalysis enables C-radical addition with high diastereoselectivity. chemrxiv.orgrsc.org |

| Chiral Organocatalysis | A small, chiral organic molecule accelerates a reaction enantioselectively. | BINOL-derived aldehydes or phosphoric acids. rsc.orgfrontiersin.org | Provides good catalytic activation and stereoselective control in reactions of N-unprotected amino acid esters. frontiersin.org |

| Dynamic Kinetic Resolution | An equilibrium between rapidly interconverting enantiomers of a starting material is biased towards the formation of a single enantiomeric product. | Chiral phenanthroline-potassium catalyst. nih.gov | Efficiently produces unnatural axially chiral biaryl δ-amino acid derivatives with up to 98:2 er. nih.gov |

Solid-Phase Synthesis of Related N-Substituted Glycine Polymers

While this compound is a small molecule, related N-substituted glycine units are fundamental building blocks for important synthetic polymers, particularly Peptide Nucleic Acids (PNAs).

Poly[N-(2-aminoethyl)glycine] Backbone Synthesis for Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids are synthetic DNA mimics where the natural sugar-phosphate backbone is replaced by a repeating polymer of N-(2-aminoethyl)glycine units. nih.govfrontiersin.orgnih.gov This neutral polyamide backbone allows PNAs to bind to complementary DNA or RNA with high affinity and specificity, and it confers remarkable resistance to enzymatic degradation. frontiersin.orgiris-biotech.de

The synthesis of the poly[N-(2-aminoethyl)glycine] backbone is almost exclusively performed using solid-phase synthesis techniques, analogous to those used for making peptides. nih.govresearchgate.net The process involves the sequential addition of protected N-(2-aminoethyl)glycine monomers to a growing chain that is covalently attached to an insoluble solid support (resin).

The synthesis cycle typically employs either the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) strategy to protect the terminal amine of the growing chain. nih.govfrontiersin.orgresearchgate.net Each cycle consists of a deprotection step to reveal a free amine, followed by a coupling step where the next protected monomer is activated and attached. Unreacted amines are often "capped" with agents like acetic anhydride (B1165640) to prevent the formation of deletion sequences. frontiersin.orgnih.gov Once the desired length is achieved, the PNA is cleaved from the solid support and all protecting groups are removed.

Table 3: Typical Fmoc-Based Solid-Phase Synthesis Cycle for PNA

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| 1. Deprotection | 20% Piperidine (B6355638) in DMF | To remove the Fmoc protecting group from the N-terminus of the growing chain, exposing a free amine. frontiersin.orgnih.gov |

| 2. Washing | DMF | To remove excess piperidine and by-products. |

| 3. Coupling | Fmoc-PNA monomer, Activator (e.g., HATU), Base (e.g., DIEA) in DMF | To activate the carboxylic acid of the incoming monomer and form an amide bond with the free amine on the resin. frontiersin.orgnih.gov |

| 4. Washing | DMF | To remove excess reagents and unreacted monomer. |

| 5. Capping (Optional) | Acetic Anhydride/Lutidine/DMF | To block any unreacted amino groups and prevent the formation of failure sequences. frontiersin.orgnih.gov |

| 6. Washing | DMF, DCM | To prepare the resin for the next cycle. |

Chemical Reactivity and Mechanistic Investigations of N 1 Cyanoethyl Glycine Analogues

Hydrolytic Stability and Reactivity of Nitrile Functionalities

The nitrile, or cyano, functional group (C≡N) is a versatile component in organic chemistry, known for its unique reactivity. ebsco.com The carbon-nitrogen triple bond results in a linear structure and creates a significant electric dipole, as nitrogen is more electronegative than carbon. ebsco.com This polarity, along with the electron-rich nature of the triple bond, makes the nitrile group a reactive site for various chemical transformations. ebsco.comresearchgate.net

The reactivity of the nitrile group is not limited to hydrolysis. It can participate in various addition reactions. The electron-deficient carbon atom of the nitrile is susceptible to nucleophilic attack. For example, nitriles can react with organometallic reagents like Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com

Furthermore, the nitrogen atom of the nitrile possesses a lone pair of electrons, allowing it to act as a nucleophile in certain reactions. chemistrysteps.com The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, under milder conditions with reagents like diisobutylaluminium hydride (DIBAL-H), can be partially reduced to an aldehyde. wikipedia.orgchemistrysteps.com

The reactivity of nitriles is also influenced by adjacent functional groups and the electronic nature of the molecule. Aromatic nitriles, for instance, exhibit reactivity that is modulated by the electron-withdrawing or -donating nature of substituents on the aromatic ring. nih.gov In aliphatic nitriles, the acidity of the α-protons is increased, allowing for deprotonation and subsequent reactions. wikipedia.org

Electrophilic and Nucleophilic Substitution Reactions on the N-Cyanoethyl Moiety

The N-cyanoethyl moiety, present in N-(1-Cyanoethyl)glycine, provides sites for both electrophilic and nucleophilic substitution reactions, contributing to the diverse reactivity of these molecules.

Nucleophilic Substitution:

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile, a species rich in electrons. masterorganicchemistry.com In the context of the N-cyanoethyl group, the carbon atom attached to the nitrogen of the glycine (B1666218) backbone can be susceptible to nucleophilic attack, although this is less common than reactions at the nitrile group itself. A more prevalent scenario for nucleophilic substitution involves the synthesis of N-cyanoethyl compounds. For example, the cyanoethylation of amines, such as aniline, proceeds via a nucleophilic substitution where the amine attacks a molecule like 2-bromoacetonitrile or 2-chloroacetonitrile. This type of reaction, often categorized as an SN2 reaction, involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon atom is chiral. libretexts.org The rate of SN2 reactions is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Alternatively, SN1 reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. ksu.edu.sa The rate of these reactions is dependent only on the concentration of the substrate. ksu.edu.sa The planarity of the carbocation allows for the nucleophile to attack from either side, potentially leading to a racemic mixture of products. ksu.edu.sa While less typical for the direct modification of the cyanoethyl group itself, understanding these mechanisms is crucial for the synthesis of precursors and analogues.

Electrophilic Substitution:

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The reactivity of the aromatic ring and the position of substitution (ortho, meta, or para) are heavily influenced by the nature of the substituents already present on the ring. msu.edu Activating groups increase the rate of reaction and direct the incoming electrophile to the ortho and para positions, while deactivating groups slow down the reaction and typically direct to the meta position. wikipedia.org

Redox Chemistry of N-Substituted Glycine Systems

The redox chemistry of N-substituted glycine systems, including analogues of this compound, is a critical aspect of their reactivity, influencing their biological activity and synthetic transformations.

Oxidation Pathways

The oxidation of N-substituted glycine derivatives can occur at several positions within the molecule, leading to a variety of products. The glycine backbone itself can be a target for oxidation. For instance, glycine can undergo oxidative deamination to form glyoxylate (B1226380), which can be further oxidized to oxalate. youtube.comnih.gov The glycine cleavage system, a major pathway for glycine degradation in animals, involves an oxidative cleavage that releases carbon dioxide and an ammonium (B1175870) ion, generating NADH in the process. youtube.com

Enzymes such as glycine oxidase can catalyze the oxidation of glycine and its derivatives. nih.gov Studies on glycine oxidase from Bacillus subtilis have shown that it can act on substrates like glycine and sarcosine (B1681465), converting them to their corresponding imino acids. nih.gov The kinetic mechanism suggests a ternary complex is formed, and the rate-limiting step is the dissociation of the product from the reoxidized enzyme. nih.gov

In synthetic chemistry, various oxidizing agents can be employed to modify N-substituted glycines. For example, compounds containing amino groups can be oxidized to form oxides or other oxidation products using reagents like hydrogen peroxide. The specific outcome of the oxidation reaction depends on the structure of the substrate and the reaction conditions. The electrochemical oxidation of N-aryl glycines has also been explored as a method for forming new carbon-carbon bonds under mild, oxidant-free conditions. ustl.edu.cn

Reduction Reactions

The reduction of N-substituted glycine systems often targets specific functional groups. The nitrile functionality in this compound analogues is a primary site for reduction. Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. wikipedia.orgchemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to an aldehyde. chemistrysteps.com The mechanism of reduction with LiAlH₄ involves nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine salt intermediate that is further reduced and then hydrolyzed to the primary amine. chemistrysteps.com

The carboxyl group of the glycine moiety can also be reduced, although this typically requires strong reducing agents. The selective reduction of one functional group in the presence of another is a key challenge in the synthesis of complex molecules.

In biological systems, the reduction of glycine can occur through various pathways. For example, the reductive glycine pathway is a synthetic metabolism approach for C1 assimilation. wur.nl This pathway involves the conversion of formate (B1220265) to glycine. wur.nl

Cycloaddition and Condensation Reactions of Glycine Derivatives

Cycloaddition and condensation reactions involving glycine derivatives are powerful tools for the synthesis of complex heterocyclic structures, which are prevalent in biologically active molecules and natural products.

Decarboxylative 1,3-Dipolar Cycloaddition for Heterocyclic Synthesis

One of the most significant cycloaddition reactions involving glycine derivatives is the decarboxylative 1,3-dipolar cycloaddition. mdpi.com This reaction provides an efficient route to pyrrolidine-containing heterocycles. mdpi.com The key step in this process is the generation of an azomethine ylide, a nitrogen-based 1,3-dipole, from a glycine derivative. researchgate.net

The generation of azomethine ylides can be achieved through the decarboxylative condensation of α-amino acids, including glycine and its N-substituted analogues, with carbonyl compounds such as aldehydes and ketones. oup.combeilstein-journals.org The thermal decarboxylation of the initially formed imino acid generates the azomethine ylide, which can then be trapped in situ by a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition reaction to form a five-membered heterocyclic ring. oup.com

The reactivity and selectivity of the cycloaddition are influenced by the nature of the azomethine ylide. Stabilized ylides, often derived from amino esters, and semi-stabilized or non-stabilized ylides, generated from the decarboxylation of amino acids, can exhibit different regio- and stereoselectivities in their reactions. mdpi.com For instance, semi-stabilized azomethine ylides generally show better regio- and stereoselectivity compared to their non-stabilized counterparts. mdpi.com

This methodology has been utilized in multicomponent, one-pot, and stepwise syntheses to create a diverse range of heterocyclic compounds. beilstein-journals.orgresearcher.life For example, a pseudo-five-component reaction involving glycine, two equivalents of an aldehyde, and two equivalents of a maleimide (B117702) can lead to the formation of complex tetracyclic pyrrolizidines with high diastereoselectivity. mdpi.combeilstein-journals.org The versatility of this approach allows for the construction of various polycyclic systems, including indolizidines and other intricate frameworks found in natural alkaloids. mdpi.com

The decarboxylative 1,3-dipolar cycloaddition of glycine derivatives represents a highly atom-economical and efficient strategy for heterocyclic synthesis, offering advantages such as minimal byproduct formation and the ability to generate molecular complexity from simple starting materials. mdpi.combeilstein-journals.org

Assisted Peptide Bond Formation Mechanisms Involving Glycine

The formation of a peptide bond between two amino acids is a condensation reaction that is thermodynamically unfavorable in aqueous environments, necessitating a catalyst or an energy source. Glycine, being the simplest amino acid, is a fundamental model for studying the mechanisms of peptide bond formation. Research has explored various pathways through which this crucial reaction can be assisted, ranging from solvent effects and phosphorylation to surface catalysis.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction between two glycine molecules. hci.edu.au These theoretical investigations have mapped out both concerted and stepwise mechanisms for the formation of glycylglycine. researchgate.net The reaction has been studied in different environments, including the gas phase and with various solvents. hci.edu.au A computational analysis revealed that polar, protic solvents like methanol (B129727) and water are more effective at promoting peptide bond formation both kinetically and thermodynamically compared to non-polar solvents like cyclohexane. hci.edu.au Interestingly, the energetic results in the gas phase are comparable to those in polar solvents, which suggests that peptide bonds could potentially form under interstellar conditions. hci.edu.auresearchgate.net

Activation of the glycine carboxyl group is a key strategy for overcoming the energy barrier of peptide bond formation. One such biologically relevant mechanism involves phosphorylation, similar to the role of ATP in modern biological systems. nih.gov In this process, the carboxylic acid group reacts with a phosphate (B84403) donor, such as triphosphate (TP), to form an activated phosphoric carboxylate anhydride (B1165640) intermediate. nih.govresearchgate.net This activated species is then susceptible to nucleophilic attack by the amino group of a second glycine molecule, leading to the formation of the dipeptide and the release of a phosphate group. nih.gov This trimetaphosphate-activated process has been demonstrated to be effective, especially under drying or low water activity conditions. researchgate.net

The reaction can also be initiated by protonation. Quantum mechanical studies have shown that protonating one of the glycine molecules significantly lowers the energy requirement for peptide bond formation. researchgate.net Specifically, if the reaction is initiated by a glycine molecule protonated at the hydroxyl oxygen, the process can become barrier-free and exothermic, further supporting the possibility of peptide synthesis in environments like interstellar space. researchgate.net

Mineral surfaces have been proposed as potential catalysts for prebiotic peptide synthesis. Studies on the silica-water interface show that silica (B1680970) can facilitate the condensation of glycine. acs.org The mechanism involves an addition-elimination reaction on the carboxylic group of a glycine molecule. acs.org The process begins with the formation of a tetrahedral intermediate, followed by a proton rearrangement and subsequent hydrolysis of the intermediate, which releases a water molecule and forms the dipeptide. acs.org

Table 1: Investigated Mechanisms of Glycine-Assisted Peptide Bond Formation

| Mechanism Type | Assisting Factor/Catalyst | Key Features | Research Findings |

|---|---|---|---|

| Solvent-Assisted | Methanol, Water | Polar, protic solvents lower the kinetic and thermodynamic barriers. | Methanol was found to be slightly more effective than water in promoting the reaction. hci.edu.au |

| Activation | Adenosine Triphosphate (ATP) / Trimetaphosphate (TP) | Forms an activated phosphoric carboxylate anhydride intermediate. | Effective in low-water conditions, mimicking prebiotic drying environments. nih.govresearchgate.net |

| Protonation | Protonated Glycine | Reduces the energy barrier for the reaction, especially in the gas phase. | Protonation at the hydroxyl oxygen can lead to a barrier-free, exothermic reaction. researchgate.net |

| Surface Catalysis | Silica | The surface facilitates an addition-elimination reaction. | The reaction proceeds via a tetrahedral intermediate followed by dehydration. acs.org |

Derivatization Strategies for Functionalization

The functionalization of amino acids and their derivatives is crucial for developing new chemical probes, therapeutic agents, and materials. While studies focusing specifically on this compound are limited, a variety of derivatization strategies have been successfully applied to its analogues, particularly glycine derivatives. These methods highlight the chemical reactivity of the glycine scaffold and offer potential pathways for modifying related compounds.

A significant area of research involves the functionalization of the α-C(sp³)–H bond in glycine derivatives, which is traditionally considered unreactive. Modern photocatalysis has enabled the development of mild and efficient methods for this purpose.

Visible-Light-Driven Functionalization: Visible-light-driven photoredox catalysis has emerged as a powerful tool for creating new carbon-carbon and carbon-nitrogen bonds at the α-position of glycine derivatives. mdpi.com

Alkylation: Synergistic copper and photoredox catalysis can achieve the aerobic oxidative alkylation of glycine derivatives using alkyl boronic acids as radical precursors under very mild conditions. mdpi.com

Arylation: Transition-metal-free arylation can be accomplished using organic dyes like Rose Bengal as the photocatalyst, reacting glycine derivatives with electron-rich arenes such as indoles. mdpi.com

Amination: In the presence of a ruthenium-based photocatalyst ([Ru(bpy)₃]Cl₂), the α-amino carbon radical can be coupled with a nitrogen radical source to yield a wide range of N-decorated glycine derivatives. mdpi.com

Radical Functionalization for Cyanoalkylation: A particularly relevant strategy for analogues of this compound is the incorporation of cyanoalkyl groups. One approach involves a copper-catalyzed asymmetric C(sp³)-H cyanoalkylation of glycine derivatives. researchgate.net This photo-induced method allows for the introduction of alkylnitrile groups, which are valuable for their unique electronic and spectroscopic properties, into amino acid structures. researchgate.net

Derivatization for Analysis and Labeling: Chemical derivatization is also a key strategy for improving the detection and analysis of glycine-containing molecules in complex biological samples.

Acylation for Mass Spectrometry: To enhance the response in liquid chromatography-mass spectrometry (LC-MS/MS), glycine derivatives can be acylated. nih.gov Reagents such as dimethylamino-naphthalene-1-sulfonyl piperazine (B1678402) (Dns-PP) are used to label the molecules, which aids in their identification and structural elucidation. nih.gov

Selective Fluorescent Labeling: A highly specific method has been developed for the fluorescent labeling of peptides with an N-terminal glycine. nih.gov This strategy uses a 1,3-diketone that reacts selectively with the N-terminal glycine's α-methylene group to form a fluorescent pyrrole (B145914) product, a reaction not possible with other amino acids due to steric hindrance. nih.gov This "double activation" mechanism provides a rigorous method for identifying and tracking glycine-terminated peptides. nih.gov

Table 2: Summary of Derivatization Strategies for Glycine Analogues

| Strategy | Method | Reagents/Catalysts | Purpose |

|---|---|---|---|

| α-C–H Functionalization | Visible-Light Photoredox Catalysis | [Ru(bpy)₃]Cl₂, Rose Bengal, Copper catalysts | Formation of new C-C, C-N, and other bonds at the α-carbon. mdpi.com |

| Radical Cyanoalkylation | Photo-induced Copper Catalysis | Copper catalysts, Radical precursors | Introduction of cyanoalkyl groups onto the glycine scaffold. researchgate.net |

| Analytical Derivatization | Acylation and Labeling | Dns-PP | Enhancement of detection and structural analysis by LC-MS/MS. nih.gov |

| Selective Labeling | Pyrrole Formation | 1,3-diketones | Specific fluorescent labeling of N-terminal glycine residues for tracking. nih.gov |

Structural Elucidation and Advanced Characterization Techniques

X-ray Crystallography of N-Alkylated Glycine (B1666218) Salts and Zwitterions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several N-alkylated glycine derivatives have been determined using single-crystal X-ray diffraction. mdpi.comresearchgate.netresearchgate.netresearchgate.net These studies reveal how the molecules pack in the solid state and the nature of the intermolecular forces, such as hydrogen bonding. mdpi.comresearchgate.netresearchgate.net

In the solid state, N-alkylated glycine derivatives can exist as salts or zwitterions. mdpi.comresearchgate.net For example, N-alkylglycinium chlorides and nitrates have been synthesized and their crystal structures determined. mdpi.comresearchgate.net In the chloride salts, N-alkylglycinium cations and chloride anions form centrosymmetric dimers that are linked into chains through hydrogen bonds. mdpi.comresearchgate.netresearchgate.net In the nitrate (B79036) salts, two-dimensional networks are formed through hydrogen bonds between the nitrate anions and the N-alkylglycinium cations. mdpi.comresearchgate.netresearchgate.net

The zwitterionic form can also be observed, as in the case of N-(n-propyl)glycine hydrate, where the zwitterionic molecules and water molecules are connected in a three-dimensional hydrogen bond network. mdpi.comresearchgate.netresearchgate.net The nature of the alkyl group and the counter-ion significantly influences the resulting crystal packing and hydrogen bonding patterns. mdpi.comresearchgate.netrsc.org

Interactive Data Table: Crystallographic Data for Selected N-Alkylated Glycine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| H₂EtGlyNO₃ | Orthorhombic | Pmn2₁ | 2D network via hydrogen bonds mdpi.com |

| H₂(i-PrGly)NO₃ | Monoclinic | P2₁/c | 2D network via hydrogen bonds mdpi.com |

| H₂(n-PrGly)NO₃ | Triclinic | P-1 | 2D network via hydrogen bonds mdpi.com |

| H(n-PrGly)·1/3H₂O | Orthorhombic | Pca2₁ | 3D hydrogen bond network with zwitterions and water mdpi.com |

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of N-(1-Cyanoethyl)glycine, which features a secondary amine, a carboxylic acid, and a nitrile group, provides multiple sites for engaging in intermolecular interactions, particularly hydrogen bonding. These interactions are fundamental to the compound's solid-state structure and its behavior in solution. The amine group (-NH-) and the carboxylic acid's hydroxyl group (-OH) can act as hydrogen bond donors. Concurrently, the oxygen atoms of the carboxylate group (C=O), the nitrogen of the amine group, and the nitrogen of the nitrile group (C≡N) can all serve as hydrogen bond acceptors.

While specific crystallographic studies detailing the precise three-dimensional hydrogen bonding network of this compound are not extensively documented in publicly available research, the potential for a complex network is high. In the solid state, amino acids typically exist as zwitterions, where the carboxylic acid protonates the amine. This would lead to strong hydrogen bonds between the ammonium (B1175870) group (-NH2+) and the carboxylate group (-COO-) of neighboring molecules, forming characteristic patterns like chains or sheets. The cyanoethyl group adds another layer of possible interactions.

Table 1: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Potential Role | Description |

|---|---|---|

| Amine (N-H) | Donor | The hydrogen atom on the secondary amine can form a hydrogen bond with an acceptor. |

| Carboxyl (O-H) | Donor | In its non-zwitterionic form, the hydroxyl hydrogen is a strong hydrogen bond donor. |

| Carboxyl (C=O) | Acceptor | The carbonyl oxygen has lone pairs that can accept a hydrogen bond. |

| Nitrile (C≡N) | Acceptor | The lone pair on the nitrile nitrogen can act as a hydrogen bond acceptor. |

| Amine Nitrogen | Acceptor | The lone pair on the secondary amine nitrogen can accept a hydrogen bond. |

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its isomers. Both gas and liquid chromatography methods are applicable, often requiring derivatization to enhance analyte properties for separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of this compound can be performed using GC-MS, a powerful technique for separating and identifying volatile compounds. Due to the low volatility of amino acids, a derivatization step is necessary. A common approach involves converting the amino acid into a more volatile ester form, such as an N-Trifluoroacetyl (N-TFA) butyl ester. oup.com The sample is treated to form the butyl ester of the carboxylic acid group and to acylate the amine group with a trifluoroacetyl group. The resulting derivative is sufficiently volatile for GC analysis, where it can be separated from impurities and isomers based on its retention time and identified by its characteristic mass spectrum. oup.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of amino acids without the need for high volatility.

Reversed-Phase HPLC (RP-HPLC): This is one of the most common HPLC modes for amino acid analysis. To improve retention and detection, pre-column derivatization is often employed. Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amino acid to form fluorescent derivatives that can be detected with high sensitivity. researchgate.netnih.gov This method is effective for quantifying the compound and assessing its purity. nih.gov

Ion-Pair Chromatography: This technique can be used for the quantitative analysis of amino acid mixtures. nih.gov By adding an ion-pairing reagent to the mobile phase, the retention of the charged amino acid on a reversed-phase column can be controlled, allowing for the separation of closely related compounds. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds like amino acids. It can sometimes be used without derivatization, simplifying sample preparation. jocpr.com

The separation of isomers, such as this compound from N-(2-Cyanoethyl)glycine or other structural isomers, is a significant challenge. The choice of chromatographic column, mobile phase composition, and derivatization agent are all critical factors in achieving successful isomeric separation. oup.commdpi.com

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Derivatization | Purpose | Key Features |

|---|---|---|---|

| GC-MS | N-Trifluoroacetyl (N-TFA) butyl ester | Purity & Isomer Analysis | Provides structural information from mass spectra; requires derivatization. oup.com |

| RP-HPLC | OPA, FMOC-Cl, etc. | Purity Analysis, Quantification | High sensitivity with fluorescent derivatives; widely validated for amino acids. researchgate.netnih.gov |

| Ion-Pair HPLC | None | Purity & Isomer Analysis | Enhances retention of charged species on RP columns; good for complex mixtures. nih.gov |

| HILIC | Often None | Purity Analysis | Suitable for very polar analytes; may avoid the need for derivatization. jocpr.com |

Computational Chemistry Approaches to N 1 Cyanoethyl Glycine Systems

Quantum Mechanical (QM) Studies

Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules, offering precise calculations of structure and energy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Parameters

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is employed to determine optimized geometries, reaction energetics, and various electronic parameters for amino acids and their derivatives. rsc.org For molecules like glycine (B1666218), DFT calculations can predict stable structures and the energetic landscape of their interactions. arxiv.org Studies on glycine and related compounds often utilize functionals such as B3LYP, M06-2X, or ωB97X combined with basis sets like 6-31+G* or aug-cc-pVTZ to achieve a balance between computational cost and accuracy. nih.govnih.gov

DFT calculations can elucidate the geometric structures, energetics, and electronic properties of glycine molecules interacting with surfaces or other molecules. rsc.org For instance, research on glycine adsorption on silicon carbide nanotubes (SiCNTs) used DFT to identify different stable adsorption patterns, including monodentate, cycloaddition, and dissociative configurations, with adsorption energies ranging from -8.16 to -34.99 kcal/mol. rsc.org Such studies provide insight into how the electronic structure of the molecule is perturbed upon interaction. While specific DFT data for N-(1-Cyanoethyl)glycine is not prevalent, the established methodologies for glycine derivatives are directly applicable.

Table 1: Representative Parameters Calculable via DFT for Glycine Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms (bond lengths, angles). | Provides the most stable 3D structure of the molecule. |

| Adsorption Energy (Eads) | The energy change when a molecule binds to a surface. | Determines the strength of interaction with materials like nanotubes. rsc.org |

| Harmonic Frequencies | Vibrational frequencies of the molecule. | Used to characterize stationary points (as minima or transition states) and to compare with experimental IR spectra. nih.gov |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Helps in understanding the most likely sites of protonation. u-szeged.hu |

| Electronic Properties | Includes dipole moment, polarizability, and orbital energies (HOMO/LUMO). | Describes the charge distribution and chemical reactivity of the molecule. |

Ab Initio Methods (e.g., MP2) for Energy Landscapes

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory [e.g., CCSD(T)], provide higher levels of accuracy for calculating molecular energies and properties, albeit at a greater computational cost. u-szeged.hu These methods are particularly valuable for mapping the potential energy surface (PES) of flexible molecules like glycine and its derivatives. nih.gov A detailed PES allows for the identification of all stable conformers (local minima) and the transition states that connect them. nih.govresearchgate.net

Table 2: Example of Calculated Relative Energies for Glycine Conformers (Note: This is a representative table based on general findings for glycine; specific values for this compound would require dedicated calculations.)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Conformer I (Global Minimum) | CCSD(T)/aug-cc-pVTZ | 0.00 | u-szeged.hu |

| Conformer II | CCSD(T)/aug-cc-pVTZ | 1.40 | u-szeged.hu |

| Conformer III | CCSD(T)/aug-cc-pVTZ | 2.55 | u-szeged.hu |

| N-protonated Conformer | CCSD(T)-F12b/aug-cc-pVTZ | 0.00 (relative to other N-protonated forms) | u-szeged.hu |

| O-protonated Conformer | CCSD(T)-F12b/aug-cc-pVTZ | ~24.5 (relative to N-protonated form) | u-szeged.hu |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and conformational behavior that are inaccessible to static quantum mechanical calculations. researchgate.netmdpi.com

Conformational Analysis of N-Substituted Glycine Peptides and Oligomers

The substitution of a group onto the backbone nitrogen of glycine, as in this compound, significantly alters its conformational freedom. chemrxiv.orgchemrxiv.org Unlike glycine, which can adopt a wide range of backbone dihedral angles (φ, ψ), N-substituted glycines (the building blocks of peptoids) have more restricted conformational landscapes. chemrxiv.orgbeilstein-journals.org MD simulations are a key tool for exploring these landscapes in peptides and oligomers. nih.gov

Studies on azapeptides, where the α-carbon is replaced by a nitrogen, show that this substitution biases the residue towards specific β-turn conformations. chemrxiv.orgchemrxiv.org Similarly, N-alkylation in peptoids restricts the rotation around the Cα-C' bond. nih.gov MD simulations can be used to sample the accessible conformations of peptides containing this compound, predict preferred secondary structures like helices or turns, and understand how the cyanoethyl group sterically and electronically influences the peptide backbone. beilstein-journals.orgnih.gov These simulations can reveal the propensity of such modified peptides to fold into specific, stable structures. nih.gov

Solvent Effects on Molecular Behavior

The solvent environment has a profound impact on the structure, stability, and reactivity of molecules. novapublishers.comweebly.com MD simulations using explicit solvent models provide an atomistic view of these interactions. nih.gov For amino acids like glycine, the surrounding water molecules are crucial for stabilizing the zwitterionic form over the neutral form. nih.govresearchgate.net

Computational studies have shown that a minimum number of water molecules are required to stabilize the zwitterionic form of glycine. researchgate.net MD simulations can model the hydrogen-bonding network between the solute and solvent, revealing how water molecules arrange in the solvation shells and mediate interactions. rsc.orgnih.gov Simulations of glycine in aqueous solutions have been used to study aggregation, showing that clusters are highly dynamic and hydrated entities. rsc.org For this compound, MD simulations would be critical for understanding its hydration, the stability of its charged states in water, and how the cyanoethyl group interacts with the solvent, which could influence its solubility and conformational preferences. nih.gov

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) models, used to predict and analyze the interaction of a small molecule with a biological target. researchgate.netnih.gov These methods are central to drug discovery and molecular biology. mdpi.complos.org

For a molecule like this compound, in silico approaches could be used to explore its potential interactions with proteins, such as enzymes or receptors. nih.gov For example, inhibitors of the glycine transporter 1 (GlyT1) have been studied using molecular docking to identify key amino acid residues in the binding site (e.g., Tyr124, Phe325) that are crucial for interaction. nih.gov Using the 3D structure of a target protein, docking algorithms can predict the most likely binding pose of this compound and estimate its binding affinity. This information can guide the design of more potent and selective molecules. nih.gov Furthermore, MD simulations of the resulting protein-ligand complex can be used to assess the stability of the binding pose and characterize the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex over time. nih.gov

Ligand-Protein Docking for Enzyme-Substrate Binding

Ligand-protein docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein's binding site. This method is instrumental in drug discovery and in understanding the molecular basis of enzyme-substrate recognition. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank these poses. mdpi.com

Currently, there is a lack of specific published research detailing the ligand-protein docking of this compound with any particular enzyme. While studies have been conducted on various glycine derivatives and their interactions with protein targets, the unique structural features of the 1-cyanoethyl group would necessitate a dedicated computational study to determine its specific binding characteristics. granthaalayahpublication.org

A hypothetical docking study of this compound would involve the following steps:

Preparation of the Protein and Ligand: This includes obtaining the 3D structure of the target enzyme, often from a protein data bank, and preparing the 3D structure of this compound.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the defined binding site of the enzyme. mdpi.com

Analysis of Results: The output would provide various binding poses ranked by their docking scores, which are indicative of the binding affinity.

Without such a study, it is not possible to provide a data table of docking scores or a list of key interacting residues for this compound.

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial for the stability of ligand-protein complexes. These interactions, which include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions, dictate the specificity and strength of binding. nih.govresearchgate.net The analysis of these interactions provides a detailed picture of how a ligand is stabilized within a protein's active site.

As with ligand-protein docking, there is no specific research available in the scientific literature that analyzes the non-covalent interactions between this compound and a protein target. Such an analysis would typically follow a docking study to examine the optimal binding pose. Computational tools can visualize and quantify these interactions, identifying the specific atoms and residues involved. For instance, the presence of the cyano group and the carboxylic acid group in this compound suggests that it could participate in hydrogen bonding and dipole-dipole interactions.

A detailed analysis would typically be presented in a table format, outlining the type of interaction, the participating atoms from the ligand and the protein, and the geometric parameters of the interaction (e.g., distance and angle for a hydrogen bond). The lack of empirical or simulated data for this compound prevents the generation of such a table.

Biochemical Research Involving N 1 Cyanoethyl Glycine and Glycine Derivatives in Vitro Focus

In Vitro Enzyme Interaction Studies

In vitro studies are fundamental to understanding the direct interactions between chemical compounds and enzymes, providing insights into mechanisms of action, inhibition, or enhancement of catalytic activity.

Glycine (B1666218) derivatives encompass a wide range of molecules where the core glycine structure is modified. These modifications can significantly alter their interaction with enzymes. While specific studies on N-(1-Cyanoethyl)glycine's modulation of a broad range of enzymes are not extensively detailed in publicly available literature, the principles of how glycine derivatives interact with enzymes are well-established. For instance, N-methylglycine (sarcosine) is a well-known glycine derivative that interacts with enzymes like sarcosine (B1681465) dehydrogenase. The nature of the chemical group attached to the glycine nitrogen atom is a key determinant of the derivative's biological activity and enzymatic interactions.

Glycine N-acyltransferases (GLYATs) are enzymes that catalyze the conjugation of glycine with various acyl-CoA molecules. This process is a crucial detoxification pathway, converting potentially toxic acyl-CoAs into readily excretable glycine conjugates. The substrate specificity of GLYATs is a subject of ongoing research. While the direct interaction of this compound with GLYAT or its isoenzymes like GLYATL1 has not been a primary focus of published studies, research on related compounds provides a framework for potential interactions. The enzymatic activity of GLYATs is dependent on the structure of both the acyl-CoA and the amino acid.

| Enzyme Family | Function | Substrates (Examples) |

| Glycine N-Acyltransferases (GLYATs) | Catalyze the transfer of an acyl group from acyl-CoA to the amino group of glycine. | Benzoyl-CoA, Salicyl-CoA, various medium and short-chain fatty acyl-CoAs. |

This table provides a general overview of the function and substrates of the Glycine N-Acyltransferase family of enzymes.

Peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates. Certain peroxidases, such as horseradish peroxidase, can catalyze the decarboxylation of amino acids in the presence of specific co-substrates like pyridoxal (B1214274) 5'-phosphate and manganese ions. This reaction involves the oxidative conversion of the amino acid to an aldehyde with one less carbon atom. While the specific decarboxylation of this compound by peroxidases is not a widely documented reaction, the general mechanism for amino acid decarboxylation by these enzymes is understood to proceed via a Schiff base intermediate.

Interaction with Glycine N-Acyltransferases (GLYAT, GLYATL1)

In Vitro Metabolic Pathways of Glycine and its Derivatives

The metabolic pathways of glycine are central to cellular function, providing building blocks for essential macromolecules and contributing to various metabolic pools.

Glycine is a non-essential amino acid, meaning it can be synthesized by the organism. The primary pathway for glycine biosynthesis in many organisms is from serine. This reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which converts serine to glycine while transferring the hydroxymethyl group to tetrahydrofolate. Glycine can also be synthesized from threonine via a two-step pathway involving threonine dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. Additionally, glycine can be produced from glyoxylate (B1226380) through the action of glycine transaminases.

| Precursor | Key Enzyme(s) | Pathway Description |

| Serine | Serine Hydroxymethyltransferase (SHMT) | Reversible conversion of serine to glycine with tetrahydrofolate as a cofactor. |

| Threonine | Threonine Dehydrogenase, 2-amino-3-ketobutyrate CoA ligase | Conversion of threonine to glycine and acetyl-CoA. |

| Glyoxylate | Glycine Transaminases (e.g., Alanine-glyoxylate aminotransferase) | Transamination of glyoxylate to form glycine. |

This table summarizes the main biosynthetic pathways of glycine from different precursors.

Glycine plays a critical role as a fundamental building block for several key macromolecules. Its most notable role is in the synthesis of collagen, the most abundant protein in mammals. The primary structure of collagen is characterized by a repeating tripeptide motif, Gly-X-Y, where X is often proline and Y is often hydroxyproline. The small size of glycine's side chain (a single hydrogen atom) is essential for the tight packing of the three polypeptide chains that form the collagen triple helix. Without glycine at every third position, the stable helical structure of collagen cannot be formed.

| Macromolecule | Role of Glycine | Significance |

| Collagen | Constitutes every third amino acid in the polypeptide chain. | The small size of glycine allows for the formation of the tight triple helix structure, which is crucial for the mechanical properties of connective tissues. |

| Purines | The entire glycine molecule is incorporated into the purine (B94841) ring structure. | Essential for the de novo synthesis of adenine (B156593) and guanine, the building blocks of DNA and RNA. |

| Porphyrins (e.g., Heme) | The initial step in porphyrin synthesis is the condensation of glycine and succinyl-CoA. | Necessary for the formation of heme, the prosthetic group in hemoglobin, myoglobin, and cytochromes. |

This table outlines the crucial roles of glycine in the synthesis of major macromolecules.

N-Acyl Glycine Metabolism Pathways

The metabolism of N-acyl glycines (NAGlys), a class of endogenous signaling lipids, involves several biosynthetic pathways that have been elucidated through in vitro studies. The formation and degradation of these molecules are critical for maintaining cellular homeostasis. Two primary pathways for the biosynthesis of NAGlys have been proposed.

The first proposed pathway involves the sequential oxidation of an N-acylethanolamine, which is catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov

The second, more direct pathway, involves the condensation of a fatty acid with glycine. mdpi.com This process begins with the activation of a fatty acid by an acyl-CoA synthetase to form an acyl-CoA thioester. nih.gov Subsequently, the acyl group is transferred to glycine in a reaction catalyzed by a glycine N-acyltransferase (GLYAT). nih.govwikipedia.org This enzymatic reaction yields an N-acylglycine and Coenzyme A (CoA). wikipedia.org

Several enzymes have been identified as key catalysts in these pathways. Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as a long-chain specific glycine-conjugating enzyme, responsible for the production of long-chain N-acylglycines in cellular models. nih.govmerckmillipore.com In vitro experiments using siRNA to knock down GLYATL3 in mouse neuroblastoma N18TG2 cells resulted in decreased levels of N-acylglycines. nih.govmerckmillipore.com Other enzymes such as cytochrome c and glycine N-acyltransferase-like 2 (GLYATL2) are also implicated in the synthesis of N-acyl glycines from acyl-CoA and glycine. mdpi.com

On the degradation side, N-acylglycines can be intermediates in the biosynthesis of primary fatty acid amides (PFAMs). nih.gov The enzyme peptidylglycine α-amidating monooxygenase (PAM) catalyzes the oxidative cleavage of a long-chain N-acylglycine to produce the corresponding PFAM and glyoxylate. nih.govmerckmillipore.com Hydrolytic enzymes like fatty acid amide hydrolase (FAAH) also contribute to the degradation of N-acylglycines. researchgate.netfrontiersin.org

Table 1: Key Enzymes in N-Acyl Glycine Metabolism

Enzyme Function in N-Acyl Glycine Metabolism Metabolic Role Glycine N-acyltransferase (GLYAT) Catalyzes the conjugation of acyl-CoA thioesters with glycine. [2, 11] Biosynthesis Glycine N-acyltransferase-like 3 (GLYATL3) Catalyzes the formation of long-chain N-acylglycines. [2, 7] Biosynthesis Cytochrome c Catalyzes the H₂O₂-dependent formation of N-arachidonoylglycine from arachidonoyl-CoA and glycine. [1, 16] Biosynthesis Peptidylglycine α-amidating monooxygenase (PAM) Catalyzes the oxidative cleavage of N-acylglycines to form primary fatty acid amides (PFAMs). [2, 7] Degradation/Metabolism Fatty acid amide hydrolase (FAAH) Catalyzes the hydrolytic degradation of N-acylglycines. [1, 15] Degradation

In Vitro Ligand-Biomolecule Binding Studies

Interaction with DNA and Human Serum Albumin (HSA)

Interaction with DNA

Currently, there is a lack of specific research data on the direct interaction between this compound and DNA. However, the binding of other glycine derivatives to DNA has been explored in vitro using various biophysical techniques. These studies provide a methodological framework for how such interactions could be assessed.

For instance, research on palladium(II) and tin(IV)/zirconium(IV) complexes containing glycine derivatives has utilized absorption spectroscopy, fluorescence titration, and circular dichroism to investigate their DNA binding properties. researchgate.nettandfonline.comThese spectroscopic methods can reveal the mode of binding, such as intercalation or groove binding, and determine binding constants. researchgate.netIn one study, molecular docking simulations were used to complement experimental data and predict the binding site on DNA at a molecular level, suggesting that some glycine derivative complexes bind to the minor groove of DNA. tandfonline.comtandfonline.comAnother study on newly synthesized N-substituted glycine derivatives employed viscosity measurements and fluorescence emission spectroscopy to confirm that certain derivatives with longer alkyl chains interact with DNA via groove binding. acs.orgInteraction with Human Serum Albumin (HSA)

Similar to DNA, there is no specific literature detailing the binding interactions of this compound with Human Serum Albumin (HSA). HSA is the most abundant plasma protein in human blood and functions as a primary transporter for a wide variety of endogenous and exogenous substances, including many drugs. nih.govIts ability to bind ligands significantly influences their pharmacokinetic and pharmacodynamic profiles.

HSA is a globular protein composed of three homologous domains (I, II, and III), each containing two subdomains (A and B). nih.govThe principal binding sites for many drugs are located in hydrophobic cavities within subdomains IIA and IIIA, often referred to as Sudlow sites I and II, respectively.

In vitro studies of other glycine derivatives binding to HSA have been conducted using a range of spectroscopic methods. tandfonline.comacs.orgTechniques such as UV-visible absorption, fluorescence spectroscopy, and circular dichroism are commonly employed to characterize these interactions. nih.govalquds.edubohrium.comFluorescence quenching assays, for example, are used to determine binding constants (Ka) and the number of binding sites (n) by monitoring the quenching of HSA's intrinsic tryptophan fluorescence upon ligand binding. alquds.eduscirp.orgThese studies help to understand the binding mechanism, which can be static (formation of a ground-state complex) or dynamic (collisional quenching), and to identify the major forces involved, such as hydrophobic interactions or hydrogen bonding. tandfonline.comnih.gov

Table 2: Compound Names MentionedAdvanced Applications in Chemical Synthesis

Building Blocks for Complex Organic Molecules

N-(1-Cyanoethyl)glycine serves as a fundamental building block in the synthesis of more intricate organic molecules. smolecule.comsigmaaldrich.com Its bifunctional nature allows for a variety of chemical transformations. The cyano group can undergo reactions such as hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloadditions. smolecule.com The glycine (B1666218) portion provides a scaffold for peptide synthesis and the introduction of amino acid-related functionalities. This versatility makes it a valuable starting material for creating diverse molecular architectures.

The reactivity of the cyanoethyl group provides a handle for extending the carbon chain and introducing new functional groups. smolecule.com This is particularly useful in the construction of complex natural product analogues and other target molecules where precise control over stereochemistry and functionality is crucial. The ability to participate in nucleophilic substitution reactions further expands its utility in creating a wide array of more complex structures. smolecule.com

Intermediates in the Synthesis of Specialty Chemicals

Due to its reactive functional groups, this compound is a key intermediate in the production of various specialty chemicals. smolecule.com These are chemicals produced for specific applications and are often characterized by their complex structures and high purity requirements. The compound's ability to be readily converted into other valuable substances makes it an important component in multi-step synthetic pathways. ontosight.ai

Its role as an intermediate is highlighted in the synthesis of certain pharmaceuticals and other biologically active molecules. ontosight.ai The cyanoethyl group can be a precursor to other functionalities that are essential for the desired biological activity of the final product. For instance, the nitrile can be transformed into a tetrazole ring, a common feature in many pharmaceutical compounds.

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. nih.gov N-substituted glycine derivatives, including this compound, are important in the design of peptidomimetics. uminho.pt

Peptide Nucleic Acid (PNA) Backbones

Peptide Nucleic Acids (PNAs) are synthetic analogues of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain, typically derived from N-(2-aminoethyl)glycine units. nih.govatdbio.comrsc.org This modification results in a neutral backbone, which enhances the binding affinity and specificity to complementary nucleic acid strands due to the absence of electrostatic repulsion. atdbio.com PNAs exhibit remarkable stability against enzymatic degradation by both nucleases and proteases. rsc.orgiris-biotech.de

The synthesis of PNA monomers often involves the use of precursors that can be structurally related to this compound. The N-(2-aminoethyl)glycine backbone is a key component of PNAs, and derivatives are used to construct these synthetic nucleic acid mimics. nih.govresearchgate.net The cyanoethyl group can serve as a protecting group for the carboxylic acid function of the N-(2-aminoethyl)glycine backbone during the assembly of PNA monomers. researchgate.net

Design of Protease-Resistant Analogues

A significant limitation of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.govnih.gov The incorporation of non-canonical amino acids and modifications to the peptide backbone are common strategies to create protease-resistant analogues. nih.govuminho.pt N-alkylation of amino acids, for example, is a known method to increase resistance to proteolysis. nih.govrsc.org

N-substituted glycine derivatives can be incorporated into peptide sequences to disrupt the recognition sites for proteases, thereby enhancing the peptide's stability. uminho.pt The substitution on the nitrogen atom of the glycine backbone hinders the enzymatic cleavage of the adjacent peptide bonds. rsc.org This strategy has been shown to be effective in designing peptide-based drugs with improved pharmacokinetic profiles. uminho.pt

Prebiotic Chemistry and the Origin of Amino Acids

The study of prebiotic chemistry seeks to understand the chemical processes that may have led to the origin of life on Earth. The formation of amino acids, the building blocks of proteins, from simple precursor molecules is a central theme in this field. nih.govnasa.gov

Formation from Prebiotic Precursors

Several scenarios for the prebiotic synthesis of amino acids have been proposed. One prominent hypothesis is the Strecker synthesis, where an aldehyde or ketone reacts with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which can then be hydrolyzed to an α-amino acid. nih.govarxiv.org It is plausible that this compound or similar N-substituted glycines could have formed under prebiotic conditions through reactions involving simple molecules like formaldehyde, ammonia, and hydrogen cyanide. nih.gov

Experiments simulating early Earth conditions have demonstrated the formation of glycine and other amino acids from simple starting materials. berkeley.eduresearchgate.net For instance, impact events on early Earth could have generated the necessary energy and chemical precursors, such as hydrogen cyanide, for the synthesis of nucleobases and amino acids like glycine. researchgate.net The subsequent reaction of glycine with other prebiotic molecules, such as acrylonitrile (B1666552) (which can be formed from acetylene (B1199291) and hydrogen cyanide), could have led to the formation of N-cyanoethylated amino acids.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Application Areas | Reference |

| This compound | C5H8N2O2 | Organic Synthesis, Peptidomimetics, Prebiotic Chemistry | hairuichem.comnih.gov |

| Glycine | C2H5NO2 | Amino Acid Building Block, Prebiotic Chemistry | medchemexpress.comnih.gov |

| N-(2-aminoethyl)glycine | C4H10N2O2 | PNA Backbone | nih.govatdbio.com |

| Acrylonitrile | C3H3N | Prebiotic Precursor, Chemical Synthesis | smolecule.comontosight.ai |

| Hydrogen Cyanide | CHN | Prebiotic Precursor | nih.govresearchgate.net |

Q & A

Q. How can structural modifications of this compound enhance its bioactivity in antimicrobial or therapeutic applications?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying alkyl chain length or substituting the cyano group). Test bioactivity using MIC assays against bacterial models (e.g., E. coli). Compare with peptoid derivatives (e.g., N-(aminopropyl)glycine) to evaluate cationic sidechain effects on membrane disruption . Computational docking (AutoDock Vina) predicts binding affinities to target proteins .

Q. What strategies resolve contradictions in solubility or reactivity data across studies?

- Methodology : Systematically replicate experiments under controlled conditions (solvent purity, temperature). For solubility discrepancies, use Hansen solubility parameters to identify optimal solvents. Analyze conflicting reactivity data (e.g., hydrolysis rates) via Arrhenius plots to isolate temperature-dependent effects. Cross-reference with glycine derivatives like N-Stearoylglycine, where solubility in polar solvents correlates with acyl chain length .

Q. How can computational modeling improve the design of this compound-based drug delivery systems?

- Methodology : Apply molecular dynamics (MD) simulations (GROMACS) to study interactions with lipid bilayers or polymeric carriers. Predict partition coefficients (logP) using software like MarvinSuite to optimize hydrophilicity. Validate with in vitro release studies (e.g., dialysis membranes at pH 7.4 and 5.5) to mimic physiological and lysosomal environments .

Q. What statistical approaches are critical for analyzing dose-response or toxicity data in preclinical studies?

- Methodology : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/LC₅₀ values. For toxicity outliers, apply Grubbs’ test to identify experimental artifacts. Multivariate analysis (PCA) identifies confounding variables (e.g., solvent choice). Reference guidelines from clinical trial frameworks for rigor in data reporting .

Methodological Best Practices

Q. How should researchers document synthetic procedures and analytical data for reproducibility?

- Methodology : Follow IUPAC guidelines for reporting reaction conditions (solvents, catalysts, yields). Include detailed spectra in supplementary materials with peak assignments. For novel compounds, provide elemental analysis (C, H, N) and high-resolution MS data. Adopt templates from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) for clarity .

Q. What are effective ways to present contradictory data in publications without compromising credibility?

- Methodology : Use tables to juxtapose conflicting results (e.g., solubility in different solvents) and discuss potential sources (e.g., impurities, measurement techniques). Cite analogous cases (e.g., N-Formylglycine stability variations) to contextualize findings. Propose follow-up experiments (e.g., controlled humidity studies) to address gaps .

Q. How can interdisciplinary approaches (e.g., cheminformatics + biology) advance research on this compound?

- Methodology : Integrate cheminformatics tools (PubChem, ChEMBL) to mine bioactivity data for similar compounds. Collaborate with microbiologists to design assays targeting specific pathogens. For example, glycine derivatives’ metal-chelating properties (e.g., palladium extraction) could inspire antimicrobial hybrid materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.